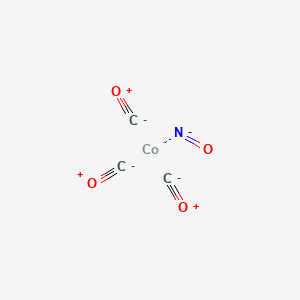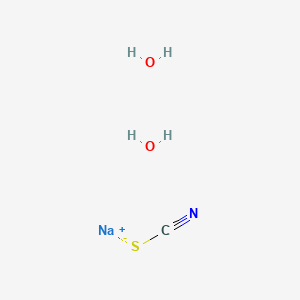
Cobalt tricarbonyl nitrosyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt tricarbonyl nitrosyl is an organocobalt compound with the chemical formula Co(CO)₃(NO). It appears as a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .
Métodos De Preparación
Cobalt tricarbonyl nitrosyl is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction is as follows :
Co2(CO)8+2NO→2Co(CO)3(NO)+2CO
This method involves the use of dicobalt octacarbonyl and nitric oxide under controlled conditions. The compound can also undergo substitution reactions readily with Lewis bases such as tertiary phosphines and isocyanides, resulting in the loss of carbon monoxide .
Análisis De Reacciones Químicas
Cobalt tricarbonyl nitrosyl undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with Lewis bases, leading to the replacement of carbon monoxide ligands.
Dissociative Electron Attachment (DEA): In this reaction, the compound loses nitric oxide more readily than carbon monoxide, despite the stronger cobalt-nitrogen bond compared to the cobalt-carbon bond.
Electron-Induced Reactions: These reactions are significant in focused electron beam induced deposition (FEBID), where the compound decomposes to deposit cobalt on surfaces.
Common reagents used in these reactions include nitric oxide, tertiary phosphines, and isocyanides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cobalt tricarbonyl nitrosyl has several scientific research applications:
Focused Electron Beam Induced Deposition (FEBID): This technique uses the compound to deposit cobalt on surfaces with high precision, making it useful for nanopatterning and creating metallic structures.
Material Science: It is used in the preparation of thin films and coatings, particularly in the semiconductor industry.
Mecanismo De Acción
The mechanism of action of cobalt tricarbonyl nitrosyl involves its ability to undergo electron-induced dissociation. When exposed to an electron beam, the compound decomposes, releasing nitric oxide and carbon monoxide. This process is utilized in FEBID to deposit cobalt on surfaces . The molecular targets and pathways involved include the dissociation of ligands and the formation of cobalt deposits.
Comparación Con Compuestos Similares
Cobalt tricarbonyl nitrosyl is similar to other metal carbonyls and nitrosyls, such as nickel tetracarbonyl and iron pentacarbonyl. it is unique due to its specific reactivity and applications in FEBID. Similar compounds include:
Nickel Tetracarbonyl (Ni(CO)₄): A highly toxic compound used in nickel plating and as a catalyst.
Iron Pentacarbonyl (Fe(CO)₅): Used in the preparation of iron nanoparticles and as a catalyst in organic synthesis.
This compound stands out due to its specific use in FEBID and its unique reactivity with nitric oxide and carbon monoxide.
Propiedades
Fórmula molecular |
C3CoNO4- |
|---|---|
Peso molecular |
172.97 g/mol |
Nombre IUPAC |
carbon monoxide;cobalt;nitroxyl anion |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
Clave InChI |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)






![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)




